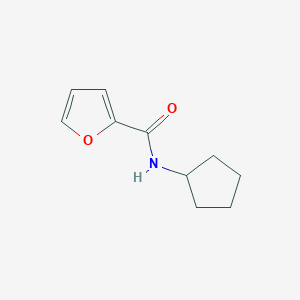

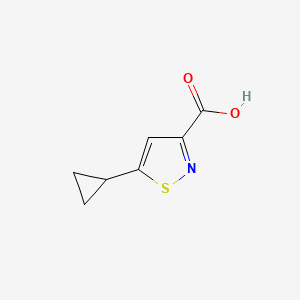

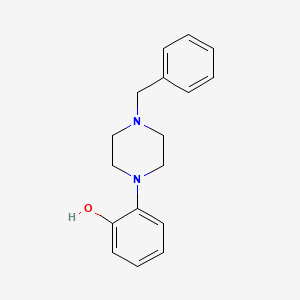

![molecular formula C5H4ClN5 B6618957 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine CAS No. 64613-37-2](/img/structure/B6618957.png)

5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine involves several steps. The compound can be selectively elaborated along multiple growth-vectors. Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl. LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling .Molecular Structure Analysis

The molecular structure of 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine is complex and involves several functional groups. The compound is part of the phenylpyrazoles class of organic compounds, which consists of a pyrazole bound to a phenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine include protection-group and N-alkylation reactions, tandem borylation and Suzuki–Miyaura cross-coupling reactions, Pd-catalysed Buchwald–Hartwig amination, and selective metalation with TMPMgCl .科学的研究の応用

Overview of Pyrazolo[3,4-c]pyridazine Derivatives

Pyrazolo[3,4-c]pyridazine derivatives, including 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine, are significant in medicinal chemistry and drug discovery due to their broad range of biological activities. These compounds are used as building blocks for developing drug-like candidates with properties such as anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, corticotropin-releasing factor 1 (CRF1) antagonists, and radiodiagnostic agents. Structure-activity relationship (SAR) studies on these derivatives have garnered attention, leading to many lead compounds for various disease targets. However, the potential of this scaffold in developing new drug candidates remains vastly unexploited, presenting an open field for medicinal chemists (Cherukupalli et al., 2017).

Kinase Inhibition Potential

The pyrazolo[3,4-c]pyridazine scaffold has been particularly versatile in kinase inhibition, a crucial target in cancer and other diseases. Its ability to interact with kinases via multiple binding modes has made it a key element in numerous patents from various companies and universities. This scaffold typically binds to the hinge region of the kinase, enabling the design of potent and selective inhibitors. The patent literature highlights its frequent encounter in kinase inhibitors, pointing to its significant role in this therapeutic area (Wenglowsky, 2013).

Heterocyclic N-oxide Applications

Heterocyclic N-oxide derivatives, related to pyrazolo[3,4-c]pyridazine compounds, have shown immense utility in organic synthesis, catalysis, and medicinal applications. These compounds are pivotal in forming metal complexes, designing catalysts for asymmetric synthesis, and developing drugs with anticancer, antibacterial, and anti-inflammatory activities. The versatility of heterocyclic N-oxides, including potential derivatives of 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine, underscores their importance in advanced chemistry and drug development (Li et al., 2019).

Pyrazoline Derivatives in Therapeutics

Pyrazolines, closely related to pyrazolo[3,4-c]pyridazine derivatives, have been explored for their diverse biological properties, leading to heightened research activity in this field. They exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and several other pharmacological effects. The exploration of pyrazoline derivatives, including modifications to the pyrazolo[3,4-c]pyridazine scaffold, continues to reveal new therapeutic potentials across a wide range of activities (Shaaban et al., 2012).

作用機序

Target of Action

5-Chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound that has been studied for its potential in fragment-based drug discovery (FBDD) It’s known that heterocyclic compounds like this are valuable in fbdd due to their ability to engage with target proteins through a wide variety of intermolecular interactions .

Mode of Action

The mode of action of 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with target proteins. This compound can be selectively elaborated along multiple growth vectors, including N-1 and N-2 through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl . These interactions can introduce new or improve existing binding interactions with the target .

Result of Action

Its potential in fbdd suggests that it may have significant effects at the molecular and cellular level .

特性

IUPAC Name |

5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-3-1-2-4(7)9-11-5(2)10-8-3/h1H,(H3,7,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBENXQDIFRNASA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NNC2=NN=C1Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

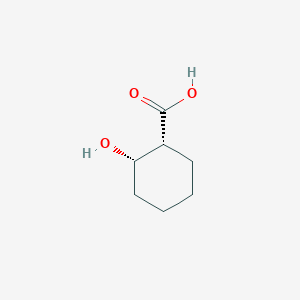

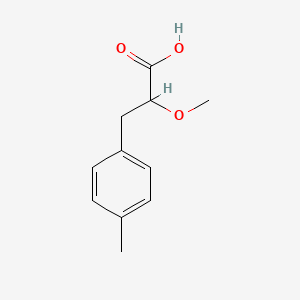

![2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B6618891.png)

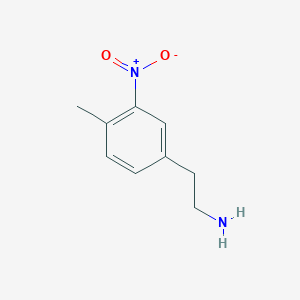

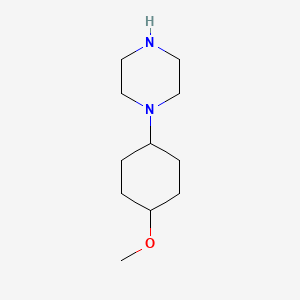

![tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B6618931.png)

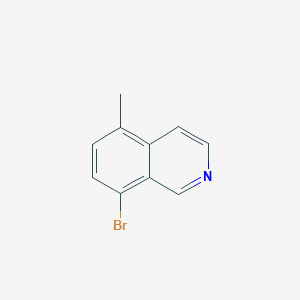

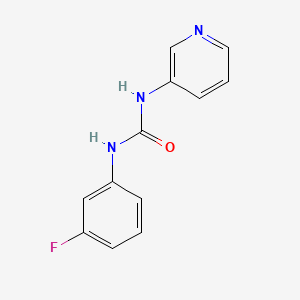

![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)

![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)